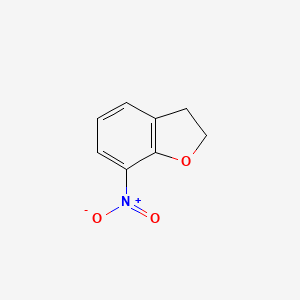

2,3-Dihydro-7-nitrobenzofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dihydro-7-nitrobenzofuran is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has garnered attention for its potential as a therapeutic agent. Research indicates that derivatives of 2,3-dihydro-7-nitrobenzofuran may possess anticancer properties by inhibiting specific kinases involved in cancer progression. Studies have shown that these compounds can selectively bind to kinase targets, leading to inhibited tumor growth in human cancer cell lines.

Key Findings:

- Kinase Inhibition: Interaction studies reveal selective binding to kinases related to cancer.

- Mechanism of Action: The nitro group facilitates interactions with enzymes and receptors, influencing various biological effects.

In addition to its anticancer potential, this compound exhibits various biological activities. Its derivatives are being studied for antimicrobial and antiviral properties, making it a candidate for developing new therapeutic agents against infectious diseases. The compound's ability to modulate enzyme activity contributes to its potential as an anti-inflammatory and neuroprotective agent.

Agricultural Applications

Research has also explored the use of this compound as an intermediate in the synthesis of pesticides. Its derivatives have shown efficacy against various pests, indicating its potential role in agricultural chemistry. For instance, studies have demonstrated its effectiveness in controlling mosquito larvae and other agricultural pests .

Table: Summary of Biological Activities and Applications

Industrial Applications

In industrial settings, this compound serves as a building block for synthesizing more complex organic molecules. Its unique chemical properties make it suitable for developing dyes and pigments used in various applications . The compound's reactivity allows it to participate in electrophilic substitution reactions, oxidation, and reduction processes that are valuable in material science.

Analyse Des Réactions Chimiques

Catalytic Hydrogenation to Amine Derivatives

The nitro group undergoes selective reduction to form 7-amino-2,3-dihydrobenzofuran derivatives. This reaction is typically catalyzed by palladium on carbon (Pd/C) under hydrogen gas (H₂):

Reaction:

2 3 Dihydro 7 nitrobenzofuranTHF or MeOHH2,Pd C7 Amino 2 3 dihydrobenzofuran+H2O

Conditions:

-

Solvent: Tetrahydrofuran (THF) or methanol

-

Pressure: 50 psi H₂

-

Catalyst loading: 10% Pd/C (3–5 wt%)

This reaction is critical for producing intermediates like 7-amino-2,3-dihydro-2,2-dimethylbenzofuran hydrochloride , a precursor to pesticidal carbamates .

Diazonium Salt Formation

The amine derivative undergoes diazotization with sodium nitrite (NaNO₂) in acidic media (HCl or H₂SO₄):

Reaction:

7 Amino derivative0–5∘CNaNO2,HClDiazonium chlorideNa2SO3Hydrazinesulfonate

Key Steps:

-

Diazotization at 5°C with excess HCl/NaNO₂.

-

Coupling with sodium sulfite to form sulfonic acid derivatives.

-

Reduction with sodium dithionite yields hydrazine intermediates .

Table 1: Diazotization Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Acid | Concentrated HCl or H₂SO₄ |

| NaNO₂ Concentration | 1.5–2.0 eq |

| Yield | 70–85% |

Hydrolysis to Phenol Derivatives

Diazonium salts hydrolyze under acidic or copper-catalyzed conditions to form 7-hydroxy-2,3-dihydrobenzofuran :

Reaction:

Diazonium saltH2O ΔCuSO47 Hydroxy derivative+N2

Applications:

Nitro Group Reactivity

Example:

Nitro reduction (as above) is more facile than direct electrophilic substitution.

Carbamate Insecticide Production

7-Hydroxy-2,3-dihydrobenzofuran reacts with methyl isocyanate or methylcarbamoyl chloride to form carbofuran:

Reaction:

7 Hydroxy derivative+CH3NCOSolventEt3NCarbofuran

Conditions:

Mechanistic Insights

-

Nitro Reduction Mechanism:

-

Diazotization Pathway:

Stability and Handling

-

The nitro group confers thermal stability, but the compound decomposes under strong acids/bases.

-

Store under inert conditions (N₂) at 2–8°C.

Propriétés

Numéro CAS |

17403-48-4 |

|---|---|

Formule moléculaire |

C8H7NO3 |

Poids moléculaire |

165.15 g/mol |

Nom IUPAC |

7-nitro-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C8H7NO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2 |

Clé InChI |

UWGHHWCSTCOGRB-UHFFFAOYSA-N |

SMILES canonique |

C1COC2=C1C=CC=C2[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.